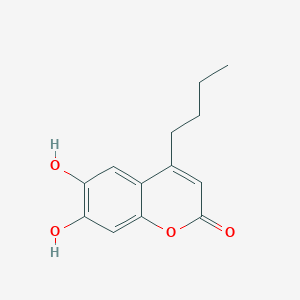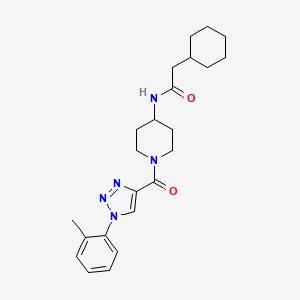
2-ciclohexil-N-(1-(1-(o-tolil)-1H-1,2,3-triazol-4-carbonil)piperidin-4-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetic compound characterized by its intricate molecular structure, which includes a cyclohexyl ring, a piperidinyl group, and a triazole moiety. It's known for its unique properties that make it significant in various scientific research areas.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Organic Chemistry: : Used as an intermediate in complex molecule synthesis, enabling the construction of various analogs for research.
Biology
Molecular Probes: : The triazole moiety makes it useful as a molecular probe in bio-conjugation techniques.
Receptor Binding Studies: : Its structure allows it to act as a ligand in receptor binding studies, particularly in neuroscience.
Medicine
Potential Drug Development: : Investigated for its activity in modulating biological pathways, making it a candidate in drug development for conditions such as neurodegenerative diseases.
Industry
Material Science: : Used in the development of novel polymers and materials, exploiting its chemical stability and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : Key starting materials include cyclohexylamine, o-tolyl azide, and 4-piperidone.
Reaction Steps: : The synthesis typically involves a multi-step process:
Cyclohexylamine reacts with 4-piperidone under reductive amination to form the cyclohexylpiperidine intermediate.
Meanwhile, o-tolyl azide and alkyne undergo a Cu-catalyzed azide-alkyne cycloaddition to form the triazole ring.
The final step involves coupling the triazole with the cyclohexylpiperidine through an acylation reaction.
Reaction Conditions: : Reactions typically require solvents like dichloromethane or toluene and catalysts like copper(I) bromide for cycloaddition.
Industrial Production Methods
Scaling up involves using flow reactors for continuous synthesis, ensuring a consistent supply of reagents and maintaining optimal temperature and pressure conditions to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Subject to oxidation reactions, especially the piperidinyl group, forming N-oxides under oxidizing agents like hydrogen peroxide.
Reduction: : The compound can undergo reduction reactions, especially at the triazole ring.
Substitution: : The aromatic ring allows for electrophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nitro compounds under acidic or basic conditions.
Major Products
The primary products of these reactions include various functionalized derivatives, which can be used to study the compound's structure-activity relationships.
Mecanismo De Acción
The compound primarily exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Binds to G-protein coupled receptors (GPCRs) and ion channels.
Pathways Involved: : Influences signaling pathways like cAMP and calcium influx, modulating cellular responses.
Comparación Con Compuestos Similares
Unique Properties
Compared to N-Cyclohexyl-2-bromoacetamide: : The triazole ring in 2-cyclohexyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide provides additional sites for bioactivity, making it more versatile.
Compared to N-Cyclohexyl-N'-phenylacetamide: : The piperidinyl group in the former offers increased binding affinity and specificity in receptor studies.
Similar Compounds
N-Cyclohexyl-2-bromoacetamide
N-Cyclohexyl-N'-phenylacetamide
1-(Cyclohexylmethyl)-3-(o-tolyl)-1H-1,2,3-triazole
This compound's complexity and versatility open up many avenues for research and potential applications across various fields. Fascinating stuff, no?
Propiedades
IUPAC Name |
2-cyclohexyl-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-17-7-5-6-10-21(17)28-16-20(25-26-28)23(30)27-13-11-19(12-14-27)24-22(29)15-18-8-3-2-4-9-18/h5-7,10,16,18-19H,2-4,8-9,11-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEAZJPXUSUTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
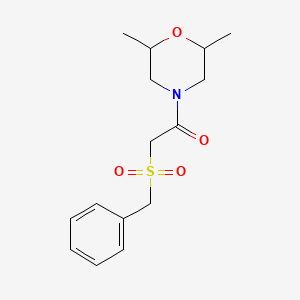

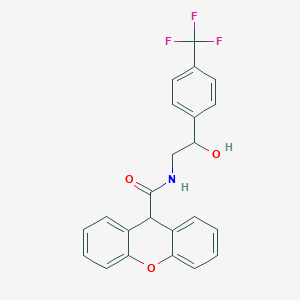

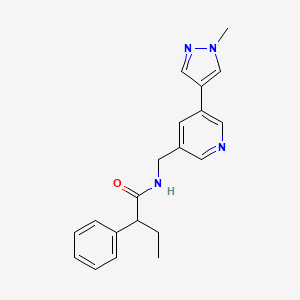
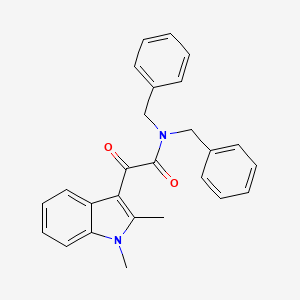

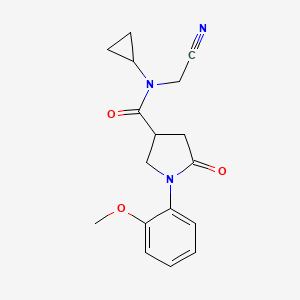
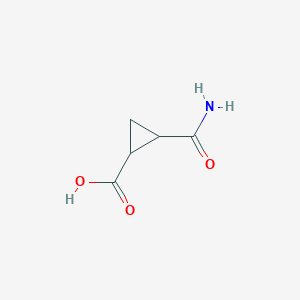
![2-(3-Hydroxypropyl)-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2590339.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2590340.png)
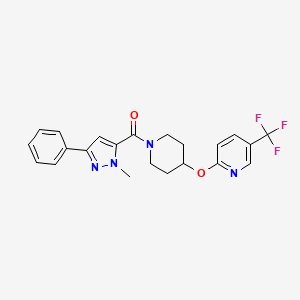
![ethyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2590344.png)
